Vinylcyclopentane

Catalog No.
S773771
CAS No.
3742-34-5
M.F
C7H12
M. Wt
96.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylcyclopentane

CAS Number

3742-34-5

Product Name

Vinylcyclopentane

IUPAC Name

ethenylcyclopentane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

BEFDCLMNVWHSGT-UHFFFAOYSA-N

SMILES

C=CC1CCCC1

Canonical SMILES

C=CC1CCCC1

Precursor for Functionalized Cyclopentanes

VCP can be used as a starting material for the synthesis of various functionalized cyclopentanes. These derivatives can be achieved through reactions such as hydrogenation, halogenation, and hydroformylation, introducing functionalities like alcohols, halogens, and aldehydes onto the cyclopentane ring. These functionalized cyclopentanes can serve as valuable building blocks for the synthesis of more complex molecules with diverse applications in medicinal chemistry, materials science, and catalysis [].

Building Block for Polymers

VCP's structure, with a double bond and a cyclic ring, makes it a potential candidate for the development of novel polymers. Through processes like ring-opening metathesis polymerization (ROMP), VCP can be polymerized to form cyclic olefin copolymers (COCs) []. COCs are a class of polymers known for their excellent optical properties, chemical resistance, and thermal stability, making them valuable in applications like optical devices, food packaging, and electronic components [].

Vinylcyclopentane is a relatively simple organic molecule not found readily in nature. However, chemists can synthesize it in a lab for various research purposes []. Due to its structure, it holds potential as a building block for more complex molecules with interesting properties.


Molecular Structure Analysis

The key feature of vinylcyclopentane's structure is the five-membered carbon ring with a single carbon-carbon double bond attached to one of the carbon atoms in the ring. This structure can be represented by the chemical formula C5H9CH=CH2, highlighting the cyclopentane ring and the vinyl group (CH=CH2) [].


Chemical Reactions Analysis

Synthesis of vinylcyclopentane is typically achieved through reactions involving cyclopentene, another cycloalkene. One common method involves the reaction of cyclopentene with diazomethane (CH2N2) [].

C5H8 + CH2N2 -> C7H12 + N2

Further research explores vinylcyclopentane's reactivity in other types of reactions, such as polymerization reactions where it can link with other similar molecules to form long chain polymers [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of vinylcyclopentane. However, based on its structure, it is expected to be a volatile, flammable liquid with low solubility in water and high solubility in organic solvents [].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3742-34-5

Dates

Modify: 2023-08-15

Explore Compound Types